molecular formula C6H8O4 B3058471 1,2-Cyclopropanedicarboxylic acid, 3-methyl- CAS No. 89615-02-1

1,2-Cyclopropanedicarboxylic acid, 3-methyl-

Cat. No. B3058471
CAS RN: 89615-02-1
M. Wt: 144.12 g/mol
InChI Key: CUXGPKYJOMGPCJ-UHFFFAOYSA-N
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Description

“1,2-Cyclopropanedicarboxylic acid, 3-methyl-” also known as “3-Methylene-1,2-cyclopropanedicarboxylic acid” is a chemical compound with the molecular formula C6H6O4 . It has an average mass of 142.109 Da and a monoisotopic mass of 142.026611 Da .


Synthesis Analysis

The synthesis of similar compounds like cyclopropanecarboxylic acid involves a reaction that sets in after about 15 minutes . The reaction involves powdered sodium hydroxide and γ-chlorobutyronitrile . The water formed in the reaction hydrolyzes some of the cyclopropyl cyanide . The hydrolysis of the cyanide is completed by the addition of water in small portions over a period of about 2 hours and subsequent heating .


Molecular Structure Analysis

The linear formula of “1,2-Cyclopropanedicarboxylic acid, 3-methyl-” is C6H6O4 . The molecular weight is 142.112 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Cyclopropane Derivatives : 1,1-Cyclopropanedicarboxylic acid diethyl ester, a derivative of 1,2-Cyclopropanedicarboxylic acid, has been prepared from diethyl malonate. This synthesis involves a two-step reaction with a yield of 50%-55% and is used to produce 1,1-cyclopropanedimethanol (Qiu Fei, 2009).

  • Inhibitors of Methylaspartase Reaction : A range of 1-substituted cyclopropane 1,2-dicarboxylic acids, synthesized using efficient methods, are found to be potent inhibitors of 3-methylaspartase. These compounds act as transition state analogs for substrate deamination reactions catalyzed by the enzyme (K. Badiani et al., 1996).

  • Ectoparasiticidal Activity : Substituted alkyl 2H-pyran-5-carboxylates have been transformed into substituted 3-vinyl-1,2-cyclopropanedicarboxylates, which exhibited ectoparasiticidal activity. The majority of the cyclopropane products have a trans configuration of the cyclopropane ring hydrogen atoms (C. M. Moorhoff & D. Winkler, 1998).

Biological and Pharmacological Research

  • Biological Activities of Cyclopropane Moiety : 1-Aminocyclopropane-1-carboxylic acid and its analogs, containing the cyclopropane moiety, are known for diverse biological activities like antifungal, antimicrobial, antiviral, and antitumoral. The chapter discusses the isolation, characterization, synthesis, and biological activities of these compounds (Michael G. Coleman & A. Hudson, 2016).

  • Conformationally Restricted Analogues of Histamine : Diverse cyclopropane units like 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes have been developed as conformationally restricted analogues of histamine. These units help in improving activity and investigating bioactive conformations (Yuji Kazuta, A. Matsuda, S. Shuto, 2002).

Safety and Hazards

For similar compounds, it is recommended to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided and personal protective equipment should be used . It is also advised to ensure adequate ventilation .

properties

IUPAC Name

3-methylcyclopropane-1,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-2-3(5(7)8)4(2)6(9)10/h2-4H,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXGPKYJOMGPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625501
Record name 3-Methylcyclopropane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89615-02-1
Record name 3-Methylcyclopropane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2-Cyclopropanedicarboxylic acid, 3-methyl-
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